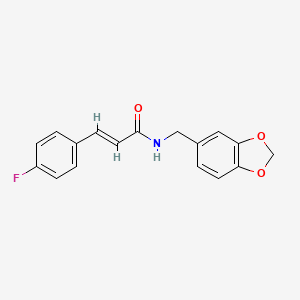![molecular formula C15H17ClN2O3S B5825754 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5825754.png)
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl sulfonyl chloride under basic conditions.
Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with a furylmethyl halide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furylmethyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
科学研究应用
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-allergic properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonyl and furylmethyl groups on biological systems.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as histamine receptors or cyclooxygenase enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, thereby exerting its anti-inflammatory effects.
相似化合物的比较
- 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Comparison: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness may result in different biological activities and applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBINMMTLYQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5825683.png)
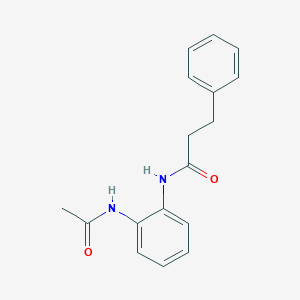
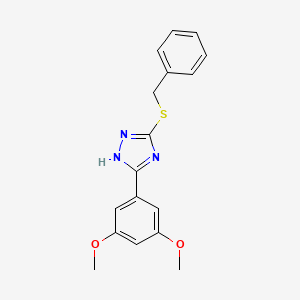
![N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine](/img/structure/B5825700.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5825707.png)

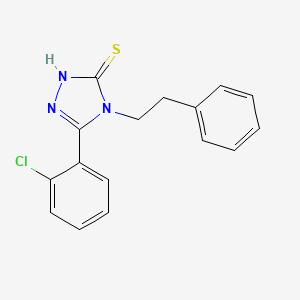
![2-{[4-ETHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5825720.png)
![8-allyl-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5825723.png)
![1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE](/img/structure/B5825726.png)
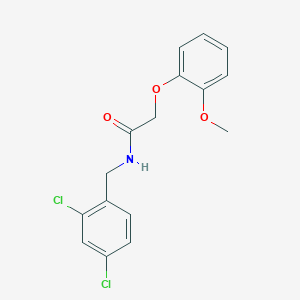
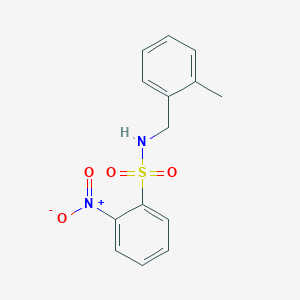
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]propanamide](/img/structure/B5825736.png)
